3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester
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Overview
Description
Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by functionalization at specific positions. For instance, the synthesis might start with the preparation of an indole intermediate, which is then subjected to formylation and esterification reactions to introduce the formyl and ethyl ester groups, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Ethyl 6-carboxy-5-(1H-indol-4-yl)nicotinate.
Reduction: Ethyl 6-hydroxymethyl-5-(1H-indol-4-yl)nicotinate.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of biological pathways. The formyl group can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-formyl-5-(1H-indol-3-yl)nicotinate
- Ethyl 6-formyl-5-(1H-indol-2-yl)nicotinate
- Methyl 6-formyl-5-(1H-indol-4-yl)nicotinate
Uniqueness
Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the formyl group and the ester functionality can significantly impact the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
CAS No. |
653573-29-6 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 6-formyl-5-(1H-indol-4-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)11-8-14(16(10-20)19-9-11)12-4-3-5-15-13(12)6-7-18-15/h3-10,18H,2H2,1H3 |
InChI Key |
CFPJWARZSWIKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
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